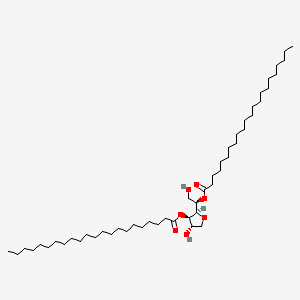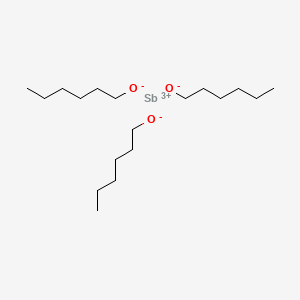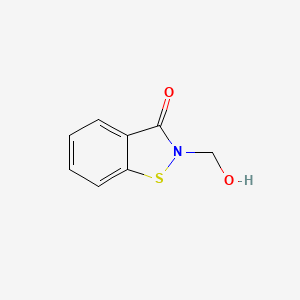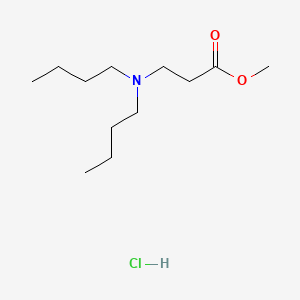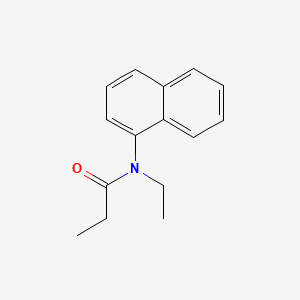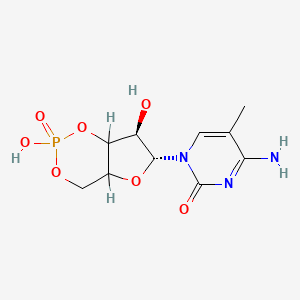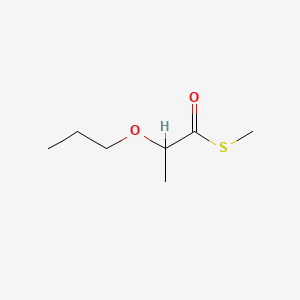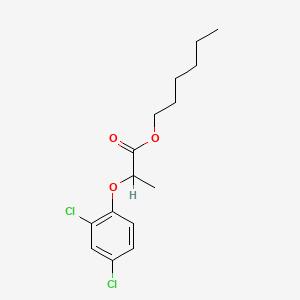
4-(3-(Methoxydimethylsilyl)propyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation of EINECS 304-894-6 involves several synthetic routes and reaction conditions. Industrial production methods typically include the use of high-performance stainless steel parts and sophisticated processes such as melting and remelting . The primary production process involves melting a mixture of iron and well-sorted scrap in an electric arc furnace, followed by casting into ingot form or continuously casting into bloom or billet . For higher quality demands, secondary steelmaking processes such as vacuum induction melting and vacuum arc remelting are employed to reduce impurities and produce homogenous ingots with excellent mechanical and physical properties .
Chemical Reactions Analysis
EINECS 304-894-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
EINECS 304-894-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it can be utilized in the development of pharmaceuticals and therapeutic agents. In industry, it is employed in the production of high-performance materials and components .
Mechanism of Action
The mechanism of action of EINECS 304-894-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effects. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Comparison with Similar Compounds
EINECS 304-894-6 can be compared with other similar compounds listed in the European Inventory of Existing Commercial Chemical Substances. Some of these similar compounds include those with similar molecular structures and chemical properties. The uniqueness of EINECS 304-894-6 lies in its specific applications and the particular effects it exerts in various contexts. Similar compounds may include those with comparable molecular formulas and functional groups .
Properties
CAS No. |
94291-68-6 |
|---|---|
Molecular Formula |
C10H23NO2Si |
Molecular Weight |
217.38 g/mol |
IUPAC Name |
methoxy-dimethyl-(3-morpholin-4-ylpropyl)silane |
InChI |
InChI=1S/C10H23NO2Si/c1-12-14(2,3)10-4-5-11-6-8-13-9-7-11/h4-10H2,1-3H3 |
InChI Key |
XCIZKWHITTXMIV-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CCCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



